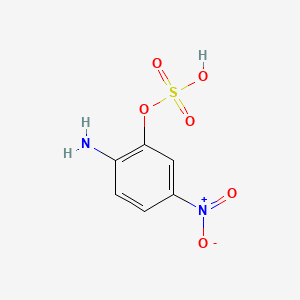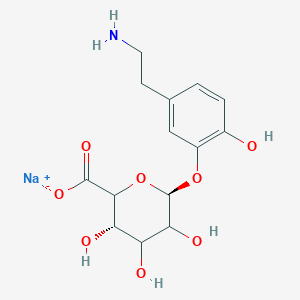
Dopamine 3-beta-D-glucuronide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine 3-beta-D-glucuronide sodium salt is a metabolite of dopamine, a key neurotransmitter in the brain. This compound, with the molecular formula C14H18NNaO8 and a molecular weight of 351.28, is primarily used in research settings . It is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of dopamine 3-beta-D-glucuronide sodium salt involves the glucuronidation of dopamine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions.
Analyse Des Réactions Chimiques
Dopamine 3-beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound back to dopamine under specific conditions.
Substitution: The glucuronide group can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
Dopamine 3-beta-D-glucuronide sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the study of dopamine metabolism and its derivatives.
Biology: Researchers use it to investigate the metabolic pathways of dopamine and its role in various physiological processes.
Medicine: It is used in studies related to neurological disorders, such as Parkinson’s disease and schizophrenia, to understand the metabolism of dopamine.
Mécanisme D'action
The mechanism of action of dopamine 3-beta-D-glucuronide sodium salt involves its role as a metabolite of dopamine. It is formed through the glucuronidation of dopamine, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This modification increases the solubility of dopamine, facilitating its excretion from the body. The compound itself does not have significant biological activity but serves as a marker for dopamine metabolism .
Comparaison Avec Des Composés Similaires
Dopamine 3-beta-D-glucuronide sodium salt can be compared with other dopamine metabolites, such as:
Dopamine sulfate: Another major metabolite of dopamine, formed through sulfation.
Dihydroxyphenylacetic acid (DOPAC): A primary metabolite of dopamine formed through oxidative deamination.
Homovanillic acid (HVA): A major end-product of dopamine metabolism, formed through the action of catechol-O-methyltransferase.
Each of these compounds has unique properties and roles in dopamine metabolism, highlighting the importance of this compound in understanding the comprehensive metabolic pathways of dopamine.
Propriétés
Formule moléculaire |
C14H18NNaO8 |
|---|---|
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
sodium;(3S,6S)-6-[5-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9?,10-,11?,12?,14+;/m0./s1 |
Clé InChI |
IJTRTNHFHDFRQJ-CNVUCCHTSA-M |
SMILES isomérique |
C1=CC(=C(C=C1CCN)O[C@H]2C(C([C@@H](C(O2)C(=O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1CCN)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


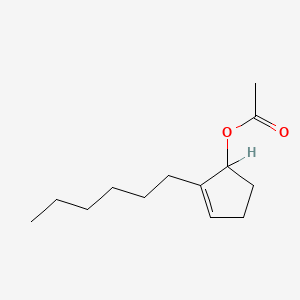

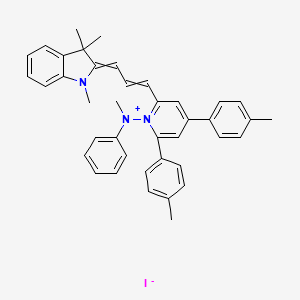
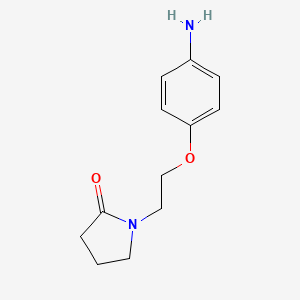
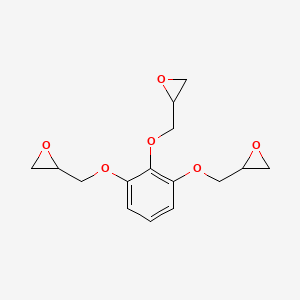
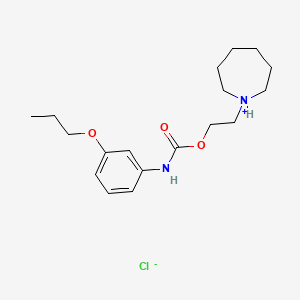
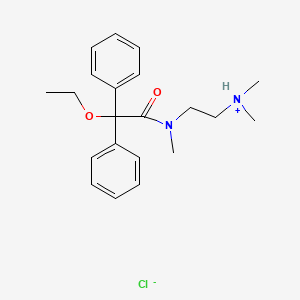
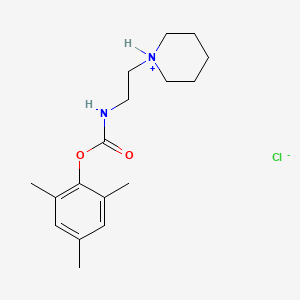
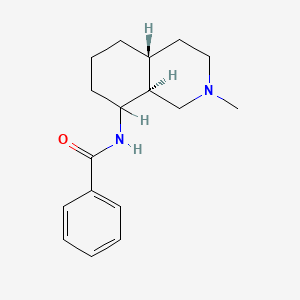
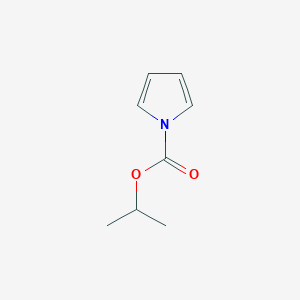
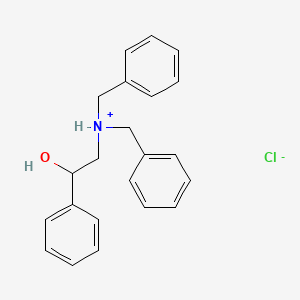
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
